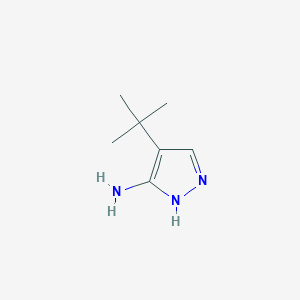

4-tert-Butyl-1H-pyrazol-3-amine

Description

4-tert-Butyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Properties

IUPAC Name |

4-tert-butyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2,3)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBCWKUBUXAMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(NN=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1H-pyrazol-3-amine typically involves the reaction of tert-butyl hydrazine with suitable precursors. One common method is the condensation of tert-butyl hydrazine with 3,5-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of a base such as potassium carbonate and solvents like ethyl acetate and water .

Industrial Production Methods

Industrial production of 4-tert-Butyl-1H-pyrazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and the use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly alternatives .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the pyrazole ring .

Scientific Research Applications

Introduction to 4-tert-Butyl-1H-pyrazol-3-amine

4-tert-Butyl-1H-pyrazol-3-amine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. Its unique structural features contribute to its diverse applications, which include serving as a building block for drug discovery, acting as a ligand in coordination chemistry, and being utilized in agrochemical formulations.

Drug Discovery

In the realm of drug discovery, 4-tert-butyl-1H-pyrazol-3-amine has been explored as a potential lead compound due to its ability to inhibit specific enzymes and receptors. For instance, it has been implicated in the development of inhibitors targeting protein arginine methyltransferase 5 (PRMT5), which is associated with several cancers . The compound's structural modifications can lead to enhanced potency and selectivity against cancer cell lines.

Case Studies

- PRMT5 Inhibition : A study highlighted the role of pyrazole derivatives, including 4-tert-butyl-1H-pyrazol-3-amine, as PRMT5 inhibitors. These compounds demonstrated significant tumor growth inhibitory effects while also presenting dose-limiting toxicities during clinical trials .

- Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit antimicrobial properties. The incorporation of the tert-butyl group in 4-tert-butyl-1H-pyrazol-3-amine may enhance these properties, making it a candidate for developing new antimicrobial agents.

Table: Summary of Medicinal Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibitors for PRMT5 | Significant tumor growth inhibition observed |

| Antimicrobial Agents | Potential for developing new antimicrobial drugs | Enhanced activity noted with structural modifications |

| Enzyme Inhibition | Targets specific enzymes involved in disease pathways | Effective against multiple cancer cell lines |

Applications in Materials Science

In materials science, 4-tert-butyl-1H-pyrazol-3-amine can be utilized as a ligand in coordination complexes. Its ability to form stable complexes with transition metals makes it valuable for developing new materials with specific electronic or optical properties.

Synthesis of Coordination Compounds

The synthesis of metal complexes using 4-tert-butyl-1H-pyrazol-3-amine has been reported. These complexes can exhibit unique catalytic properties or serve as precursors for advanced materials. The interaction between the pyrazole nitrogen atoms and metal centers facilitates the formation of robust frameworks suitable for various applications.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

- 3-tert-Butyl-1H-pyrazol-5-amine

- 4-tert-Butyl-1H-pyrazol-4-amine

- 3-tert-Butyl-1H-pyrazol-4-amine

Uniqueness

4-tert-Butyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

4-tert-Butyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-tert-Butyl-1H-pyrazol-3-amine has the molecular formula CHN and a molecular weight of 139.20 g/mol. The structure features a five-membered pyrazole ring with a tert-butyl group at the 4-position, contributing to its unique chemical properties and biological activities.

The biological activity of 4-tert-butyl-1H-pyrazol-3-amine is primarily attributed to its interaction with specific biological targets:

- Carbonyl Reductase (NADPH) 1 : Similar compounds have been shown to interact with this enzyme, potentially influencing drug metabolism and xenobiotic processing.

- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may act as kinase inhibitors, which are crucial in various signaling pathways involved in cancer and other diseases .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including 4-tert-butyl-1H-pyrazol-3-amine, against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).

| Compound | MIC (μM) | Target Strain |

|---|---|---|

| 4-tert-butyl-1H-pyrazol-3-amine | TBD | SA Newman (MSSA) |

| Pyrazolyl carbothioamide 3ch | 0.15 | SA Newman |

| Pyrazolyl thiourea 3bg | 0.625 | SA Newman |

The minimal inhibitory concentration (MIC) for the most active compounds was significantly lower than that for others, indicating a strong potential for further development as antimicrobial agents .

Anticancer Activity

In vitro studies have suggested that 4-tert-butyl-1H-pyrazol-3-amine and its derivatives may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation. Research indicates that modifications to the pyrazole structure can enhance selectivity and potency against cancer cell lines .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited potent activity against MRSA strains, emphasizing the need for further exploration of their antibacterial properties .

- Kinase Inhibition : Research on similar compounds indicated their potential as effective inhibitors of protein kinases like p38 kinase, which play a significant role in inflammatory responses and cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-Butyl-1H-pyrazol-3-amine, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters or nitriles with hydrazine derivatives. For example, tert-butyl-substituted pyrazoles can be prepared by reacting tert-butyl acetonitrile with hydrazine hydrate under acidic conditions, followed by purification via column chromatography. Key challenges include steric hindrance from the tert-butyl group, which may reduce reaction yields. Alternative approaches involve nucleophilic substitution on pre-functionalized pyrazole precursors (e.g., halogenated intermediates) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the pyrazole ring structure and tert-butyl substituent (e.g., a singlet at ~1.3 ppm for tert-butyl protons).

- X-ray Crystallography : Single-crystal analysis (using programs like SHELX) resolves stereochemical ambiguities and validates bond lengths/angles. For example, SHELXL refinement can address disorder in the tert-butyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar pyrazole derivatives?

- Methodological Answer : Analogous compounds (e.g., 4-(ethylsulfanyl)-1H-pyrazol-3-amine) exhibit antimicrobial and kinase inhibitory activity. Researchers should conduct in vitro assays (e.g., MIC tests for antimicrobial activity or enzyme inhibition assays) using standardized protocols. Note that the tert-butyl group may enhance lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the alkylation step to mitigate steric hindrance from the tert-butyl group?

- Methodological Answer : Steric effects often reduce reaction efficiency. Strategies include:

- Using bulky bases (e.g., LDA) to deprotonate the pyrazole nitrogen selectively.

- Employing microwave-assisted synthesis to accelerate kinetics.

- Testing alternative solvents (e.g., DMF or THF) to improve solubility of tert-butyl intermediates. Computational modeling (DFT) can predict reactive sites and guide optimization .

Q. How should contradictory crystallographic data (e.g., bond length disparities) be resolved?

- Methodological Answer : Contradictions may arise from crystal packing effects or disorder. Solutions include:

- Re-refining data with SHELXL’s restraints for disordered tert-butyl groups.

- Validating results against multiple datasets or complementary techniques (e.g., neutron diffraction).

- Cross-checking with computational geometry optimization (e.g., Gaussian09) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions like Suzuki-Miyaura coupling (e.g., Fukui indices identify nucleophilic/electrophilic sites).

- Molecular Dynamics : Simulate interactions with biological targets (e.g., docking studies using AutoDock Vina).

- SAR Analysis : Compare electronic effects of tert-butyl vs. other substituents on binding affinity .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies (ICH guidelines):

- HPLC Analysis : Monitor degradation products at 40°C/75% RH over 4 weeks.

- pH Stability : Test solubility and decomposition in buffers (pH 1–13) using UV-Vis spectroscopy.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.